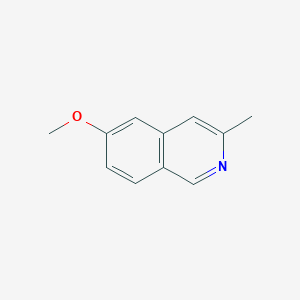

6-Methoxy-3-methylisoquinoline

Übersicht

Beschreibung

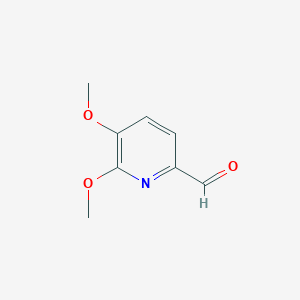

6-Methoxy-3-methylisoquinoline is an organic compound with the molecular formula C11H11NO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by a methoxy group (-OCH3) attached to the sixth position and a methyl group (-CH3) attached to the third position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-3-methylisoquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some isoquinoline derivatives are explored for their potential use as pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 6-Methoxy-3-methylisoquinoline indicates that it has a GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Mode of Action

Like other isoquinoline derivatives, it may interact with various enzymes, receptors, or proteins within the cell, leading to changes in cellular function

Biochemical Pathways

Isoquinoline derivatives can interact with multiple biochemical pathways, depending on their specific structure and the presence of functional groups

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of 6-Methoxy-3-methylisoquinoline’s action are currently unknown. Given the lack of specific information about this compound, it is difficult to predict its precise effects. Based on its structural similarity to other isoquinoline derivatives, it may have potential therapeutic effects .

Biochemische Analyse

Biochemical Properties

6-Methoxy-3-methylisoquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of the enzyme cytochrome P450 1A2 (CYP1A2), which is involved in the metabolism of various xenobiotics and endogenous compounds . By inhibiting CYP1A2, this compound can alter the metabolic pathways of these compounds, potentially leading to changes in their bioavailability and activity.

Additionally, this compound has been shown to interact with other biomolecules, such as transport proteins and receptors. These interactions can influence the compound’s distribution within the body and its overall pharmacokinetic profile .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cells, for instance, this compound has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism . Specifically, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and stress responses.

In normal cells, this compound may influence cellular functions by interacting with signaling molecules and receptors. These interactions can impact cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of CYP1A2, as mentioned earlier . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the metabolism of its substrates.

Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .

Long-term exposure to this compound in in vitro studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the compound’s interactions with key signaling pathways and regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert minimal toxic effects, while higher doses can lead to adverse outcomes . For instance, high doses of this compound have been associated with hepatotoxicity and alterations in liver enzyme levels in animal studies.

Threshold effects have also been noted, where certain dosages of this compound are required to elicit specific biological responses. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as CYP1A2 . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities and effects on metabolic flux.

Additionally, this compound can influence the levels of certain metabolites by modulating the activity of key enzymes in metabolic pathways. This modulation can result in changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transport proteins and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments.

For example, this compound has been shown to interact with transporters such as P-glycoprotein, which plays a role in the efflux of various compounds from cells. This interaction can impact the compound’s bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its intended site of action.

In the endoplasmic reticulum, this compound can interact with enzymes involved in protein folding and modification, potentially affecting their activity and function. In mitochondria, the compound may influence mitochondrial metabolism and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-methylisoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. For instance, the reaction of 3-methoxybenzaldehyde with methylamine under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-3-methylisoquinoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 6-hydroxy-3-methylisoquinoline.

Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: 6-Hydroxy-3-methylisoquinoline.

Reduction: Tetrahydro-6-methoxy-3-methylisoquinoline.

Substitution: Various substituted isoquinolines depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

6-Methoxyisoquinoline: Lacks the methyl group at the third position.

3-Methylisoquinoline: Lacks the methoxy group at the sixth position.

6-Hydroxy-3-methylisoquinoline: Has a hydroxyl group instead of a methoxy group at the sixth position.

Uniqueness: 6-Methoxy-3-methylisoquinoline is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.

Eigenschaften

IUPAC Name |

6-methoxy-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFSFYPWBSAISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372942 | |

| Record name | 6-methoxy-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-31-2 | |

| Record name | 6-methoxy-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the synthetic route for producing 6-methoxy-3-methylisoquinoline according to the research?

A1: The research paper describes the synthesis of this compound (VIII) through a modified Vilsmeier reaction. This involves heating 3-methoxyphenylacetone (VII) with formamide in the presence of phosphoryl chloride []. This reaction also yields other products, including 4-β-formylaminovinyl-5-m-methoxyphenylpyrimidine (IX), 9-methoxybenzo[f]quinazoline (X), and 7-methoxybenzo[f]quinazoline (XI) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)

![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)